

A Comparative Analysis of IMM-01 Monotherapy and Combination Therapy in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for **IMM-01** (timdarpacept) as a monotherapy and in combination with other agents. **IMM-01** is a novel recombinant human signal regulatory protein α (SIRP α)-Fc fusion protein designed to block the CD47-SIRP α "don't eat me" signal, thereby activating macrophages to eliminate tumor cells. The following sections present a comprehensive overview of the available clinical trial data, experimental methodologies, and the underlying signaling pathway.

Quantitative Data Summary

The clinical trial results for **IMM-01** monotherapy and combination therapy are summarized in the tables below for easy comparison.

Table 1: IMM-01 Monotherapy for Relapsed or Refractory Lymphoma (Phase I)



Parameter	Value
Clinical Trial Identifier	ChiCTR1900024904
Patient Population	14 patients with relapsed or refractory lymphoma
Dose Escalation Cohorts	0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg
Maximum Tolerated Dose	Not reached up to 1.0 mg/kg
Dose-Limiting Toxicities (DLTs)	None observed up to 1.0 mg/kg
Serious Adverse Events (SAEs)	One reported (Grade 2 increased amylase and Grade 3 increased lipase), attributed to disease progression
Efficacy	Promising anti-tumor activity observed up to 1.0 mg/kg. One patient with angioimmunoblastic T-cell lymphoma (AITL) achieved stable disease (SD) with tumor shrinkage at the 1.0 mg/kg dose.[1]
Pharmacokinetics	Terminal half-life: 53.8 to 73.3 hours. Non-linear increases in AUC and Cmax between 0.05 mg/kg and 0.5 mg/kg.[1]

Table 2: **IMM-01** in Combination with Tislelizumab for Classical Hodgkin Lymphoma (cHL) Refractory to Anti-PD-1 Treatment (Phase II)



Parameter	Value
Clinical Trial Identifier	NCT05833984
Patient Population	33 patients with relapsed or refractory classical Hodgkin lymphoma who have failed prior anti- PD-1 treatment
Treatment Regimen	IMM-01 (2.0 mg/kg weekly) + Tislelizumab (200 mg every 3 weeks)
Objective Response Rate (ORR)	65.6% (21/32 evaluable patients)
Complete Response (CR) Rate	18.8% (6/32 evaluable patients)
Disease Control Rate (DCR)	93.8% (30/32 evaluable patients)
Median Time to Response (TTR)	1.6 months
Progression-Free Survival (PFS) Rate	84.5% at 3 months, 68.7% at 6 months
Duration of Response (DoR) Rate	92.9% at 3 months, 60.8% at 6 months
Grade ≥3 Treatment-Related Adverse Events (TRAEs)	Occurred in 45.5% of patients. Most common were decreased lymphocyte count (30.3%), decreased white blood cell count (12.1%), decreased platelet count (12.1%), and decreased neutrophil count (12.1%). No hemolytic anemia was reported.
Treatment-Related Serious Adverse Events (SAEs)	12.1% (4 patients)

Table 3: IMM-01 in Combination with Tislelizumab for Advanced Solid Tumors (Phase Ib/II)



Parameter	Value
Clinical Trial Identifier	chictr20220791
Patient Population	14 patients with advanced solid tumors (including NSCLC, SCLC, ESCC, CRC, HCC, melanoma, and cervical carcinoma)
Prior Treatment	92.9% had received previous anti-PD-1/L1 treatment
Treatment Regimen	IMM-01 (1.0, 1.5, or 2.0 mg/kg weekly) + Tislelizumab (200 mg every 3 weeks)
Recommended Phase 2 Dose (RP2D) of IMM- 01	2.0 mg/kg
Efficacy	1 confirmed Partial Response (PR) and 3 Stable Disease (SD). The patient with PR was a heavily pre-treated NSCLC patient resistant to anti-PD-1 therapy.
Grade 3-4 Treatment-Related Adverse Events (TRAEs)	Decreased lymphocyte count (21.4%), decreased white blood cell count (14.3%), decreased platelet count (14.3%), increased blood creatine phosphokinase MB (7.1%), increased blood pressure (7.1%), and anemia (7.1%).
Treatment-Related Serious Adverse Events (SAEs)	14.3% (2 patients with decreased platelet count)

Experimental Protocols

IMM-01 Monotherapy in Relapsed or Refractory Lymphoma (ChiCTR1900024904)

This was a first-in-human, open-label, dose-escalation Phase I study. The primary objectives were to evaluate the safety and tolerability of **IMM-01** and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

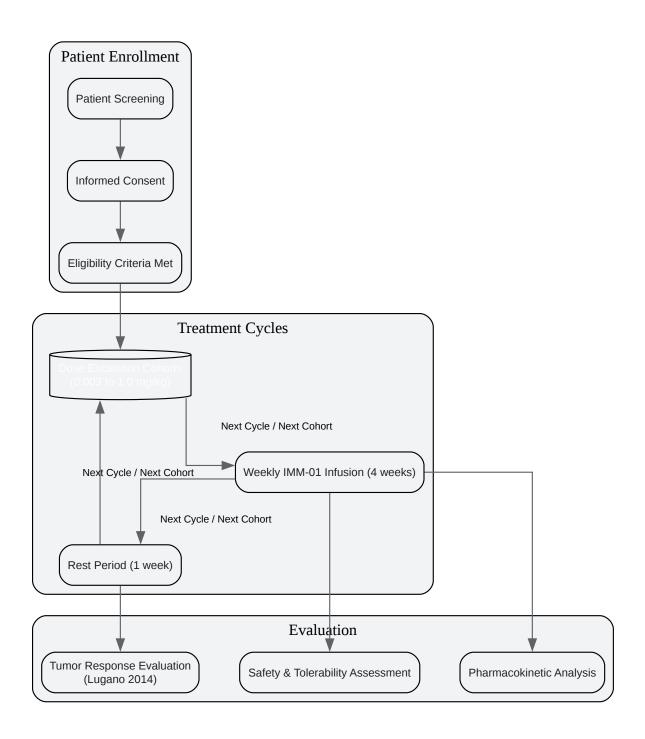






- Study Design: The trial employed a standard 3+3 dose-escalation design.
- Patient Population: Patients with relapsed or refractory lymphoma who had failed standard therapies were enrolled.
- Dosing Regimen: IMM-01 was administered intravenously once weekly for four weeks, followed by a one-week rest period, constituting one cycle.[1]
- Tumor Response Assessment: Tumor responses were evaluated according to the Lugano Classification 2014.[1]





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Fig. 1: Workflow for the Phase I IMM-01 Monotherapy Trial.

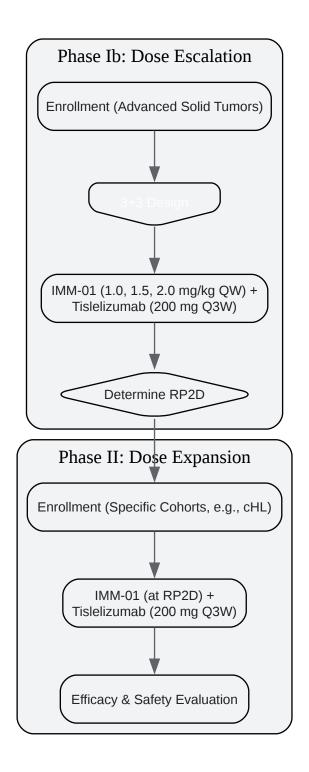


IMM-01 and Tislelizumab Combination Therapy (NCT05833984 & chictr20220791)

These were open-label, multicenter, Phase Ib/II studies evaluating the safety, tolerability, and preliminary efficacy of **IMM-01** in combination with the anti-PD-1 antibody tislelizumab.

- Study Design: The studies consisted of a dose-escalation phase (Phase Ib) following a standard 3+3 design to determine the RP2D of IMM-01, followed by a dose-expansion phase (Phase II) to further evaluate efficacy and safety in specific tumor cohorts.
- Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who
 had failed prior standard treatments, including anti-PD-1/L1 therapy, were enrolled.
- Dosing Regimen: In the combination setting, IMM-01 was administered intravenously once a
 week, while tislelizumab was administered intravenously once every three weeks.
- Primary Endpoints: The primary endpoint for the Phase Ib portion was safety and tolerability, while the primary endpoint for the Phase II portion was the objective response rate (ORR).





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Fig. 2: Workflow for the Phase Ib/II IMM-01 Combination Therapy Trial.

Signaling Pathway



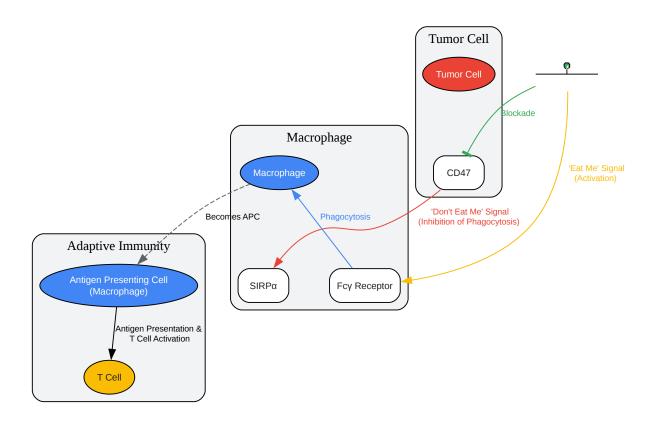




IMM-01 exerts its anti-tumor effect by targeting the CD47-SIRP α signaling pathway, a key immune checkpoint for the innate immune system.

- "Don't Eat Me" Signal: Cancer cells often overexpress CD47 on their surface. When CD47 binds to SIRPα on macrophages, it initiates a signaling cascade that inhibits phagocytosis, thus allowing the cancer cells to evade the immune system.[2]
- **IMM-01** Mechanism of Action: **IMM-01**, a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, effectively blocking the interaction between CD47 and SIRPα on macrophages. This blockade removes the inhibitory "don't eat me" signal.
- "Eat Me" Signal and Immune Activation: The Fc portion of IMM-01 can engage with Fcy receptors on macrophages, further activating them and promoting phagocytosis of the tumor cell. This process can also lead to the presentation of tumor antigens to T cells, thereby bridging innate and adaptive immunity and potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to other immunotherapies like anti-PD-1 antibodies.[2][3] Preclinical studies have shown a strong synergistic effect when IMM-01 is combined with a PD-1 antibody.[3]





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Fig. 3: IMM-01 Mechanism of Action on the CD47-SIRPα Signaling Pathway.

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